Dimanganese chloridephosphate

説明

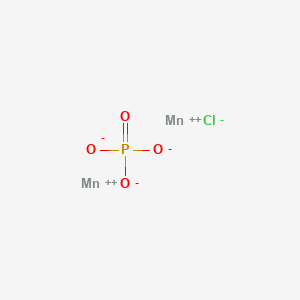

Dimanganese chloridephosphate (CAS No. 12157-90-3) is a heterocyclic organic compound with the molecular formula ClMn₂O₄P and a molecular weight of 240.30 g/mol . It is also identified by alternative names such as EINECS 235-281-0. Structurally, it features manganese (Mn) ions coordinated with chloride (Cl⁻) and phosphate (PO₄³⁻) groups, forming a complex inorganic framework.

特性

CAS番号 |

12157-90-3 |

|---|---|

分子式 |

ClMn2O4P |

分子量 |

240.296 |

IUPAC名 |

manganese(2+);chloride;phosphate |

InChI |

InChI=1S/ClH.2Mn.H3O4P/c;;;1-5(2,3)4/h1H;;;(H3,1,2,3,4)/q;2*+2;/p-4 |

InChIキー |

AAQZDDPNKRVXTR-UHFFFAOYSA-J |

SMILES |

[O-]P(=O)([O-])[O-].[Cl-].[Mn+2].[Mn+2] |

同義語 |

dimanganese chloridephosphate |

製品の起源 |

United States |

類似化合物との比較

Structural and Compositional Differences

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Dimanganese chloridephosphate | 12157-90-3 | ClMn₂O₄P | 240.30 | Contains chloride and phosphate ligands bound to Mn²⁺ ions. Heterocyclic framework. |

| Manganese dihydrogen phosphate | 18718-07-5 | Mn(H₂PO₄)₂ | ~249.00 | Dihydrogen phosphate (H₂PO₄⁻) ligands bound to Mn²⁺. Ionic structure. |

| Manganese(II) phosphate | N/A | Mn₃(PO₄)₂ | 354.76 | Three Mn²⁺ ions coordinated with two PO₄³⁻ groups. Higher thermal stability. |

Key Insights :

- This compound uniquely incorporates chloride ions , distinguishing it from purely phosphate-based manganese compounds like manganese dihydrogen phosphate. This chloride presence may enhance reactivity in redox or acid-catalyzed reactions .

- Manganese dihydrogen phosphate (Mn(H₂PO₄)₂) adopts an ionic structure with labile H₂PO₄⁻ groups, making it more soluble in aqueous systems compared to chloridephosphate .

Physical and Chemical Properties

Solubility and Stability

- This compound: Limited solubility data are available, but chloride-containing compounds typically exhibit moderate solubility in polar solvents.

- Manganese dihydrogen phosphate : Highly soluble in water, forming acidic solutions due to H₂PO₄⁻ dissociation. Stability is pH-dependent, decomposing under alkaline conditions .

- Manganese(II) phosphate : Low solubility in water but stable at high temperatures, often used in ceramic and refractory materials .

Reactivity

- Chloridephosphate’s Cl⁻ ligands may facilitate ligand-exchange reactions, useful in catalysis or polymer degradation (e.g., Mn₂(CO)₁₀ in PMMA degradation under visible light) .

- Dihydrogen phosphate compounds act as proton donors, enabling applications in corrosion inhibition and electrochemical processes .

Q & A

Q. What synthesis methods are recommended for preparing dimanganese chloridephosphate in laboratory settings?

this compound can be synthesized via solid-state reactions using manganese chloride (MnCl₂) and phosphate precursors (e.g., ammonium dihydrogen phosphate) under inert atmospheres to prevent oxidation. A typical protocol involves:

Q. Key Considerations :

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Methodological Note :

- Combine techniques to resolve ambiguities (e.g., overlapping FTIR peaks for chloride and phosphate groups).

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Store waste in sealed containers labeled for heavy-metal disposal .

- Emergency Procedures : Rinse exposed skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How do reaction conditions influence the catalytic activity of this compound in polymer degradation?

this compound may act as a catalyst in radical-mediated polymer degradation, similar to Mn₂(CO)₁₀ in PMMA depolymerization . Key variables include:

- Light Exposure : Visible light (400–500 nm) enhances radical generation but risks side reactions (e.g., chain coupling).

- Temperature : Elevated temperatures (e.g., 90°C) accelerate degradation but may reduce selectivity .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve catalyst solubility and reaction homogeneity .

Q. Data Contradiction Analysis :

- Discrepancies in reported degradation efficiency often arise from differences in halogen chain-end functionality (Cl vs. Br) or radical scavengers in the reaction medium .

Q. How can researchers resolve inconsistencies in molecular weight data during catalytic studies?

Inconsistent gel permeation chromatography (GPC) results for degraded polymers may stem from:

- Radical Coupling : Bromine-terminated chains (PMMA-Br) undergo rapid coupling, broadening molecular weight distributions (Đ > 1.5) .

- Impurities : Trace manganese residues interfere with NMR or MALDI-ToF analyses .

Q. Validation Strategies :

- Cross-validate GPC with ¹H-NMR end-group analysis.

- Use internal standards (e.g., polystyrene) to calibrate GPC columns .

Q. What mechanistic insights explain the dual role of this compound in catalysis and side reactions?

- Catalytic Pathway : Mn²⁺ ions facilitate homolytic cleavage of C–Cl bonds, generating radicals that initiate polymer chain scission .

- Side Reactions : Excess radicals promote chain coupling, forming cross-linked byproducts. This is mitigated by:

- Diluting reaction mixtures to reduce radical concentration.

- Adding inhibitors (e.g., TEMPO) to quench excess radicals .

Q. Experimental Design Tip :

Q. How does temperature modulate the degradation efficiency of this compound in polymer systems?

| Temperature | Degradation Efficiency | Molecular Weight (Mn) | Đ |

|---|---|---|---|

| 23°C | 20% | 8,500 → 6,800 | 1.3 → 1.4 |

| 90°C | 45% | 8,500 → 4,200 | 1.4 → 1.6 |

| 170°C | 70% | 8,500 → 2,500 | 1.6 → 1.8 |

Q. Interpretation :

- Higher temperatures increase depolymerization rates but reduce control over dispersity due to thermal side reactions .

Q. What strategies improve reproducibility in this compound-mediated reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。